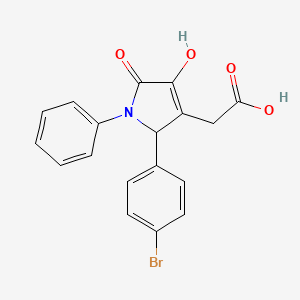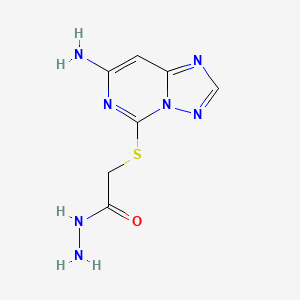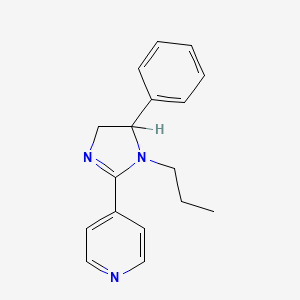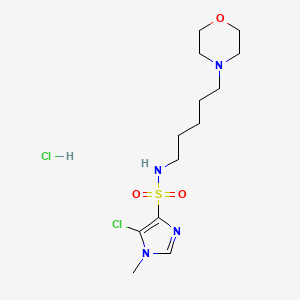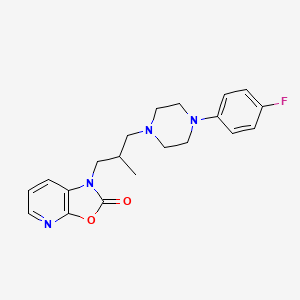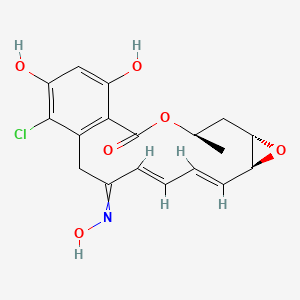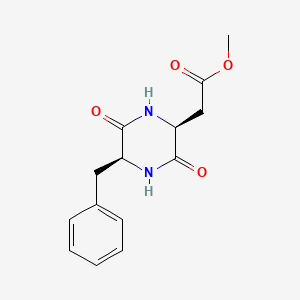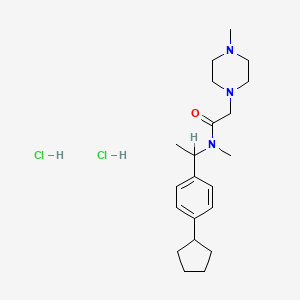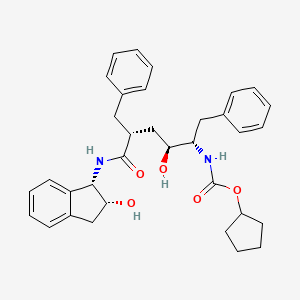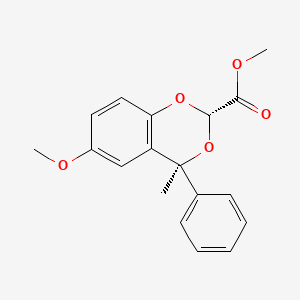![molecular formula C36H36BaN6O12S2 B15192621 barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate CAS No. 73384-86-8](/img/structure/B15192621.png)
barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate is a complex compound that features a barium ion coordinated with a diazenyl-substituted benzenesulfonate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate typically involves the reaction of 2-methoxyaniline with 1,3-dioxobutan-2-one to form the intermediate 1-(2-methoxyanilino)-1,3-dioxobutan-2-yl. This intermediate is then diazotized and coupled with 5-methylbenzenesulfonate under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diazenyl and sulfonate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism by which barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of various biochemical pathways. The barium ion may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: A related compound with similar structural features and chemical properties.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with comparable reactivity and applications.
Uniqueness
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties.
Properties
CAS No. |
73384-86-8 |
|---|---|
Molecular Formula |
C36H36BaN6O12S2 |
Molecular Weight |
946.2 g/mol |
IUPAC Name |
barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C18H19N3O6S.Ba/c2*1-11-8-9-14(16(10-11)28(24,25)26)20-21-17(12(2)22)18(23)19-13-6-4-5-7-15(13)27-3;/h2*4-10,17H,1-3H3,(H,19,23)(H,24,25,26);/q;;+2/p-2 |
InChI Key |
LQMXXOAQGAGZSM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)[O-].CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


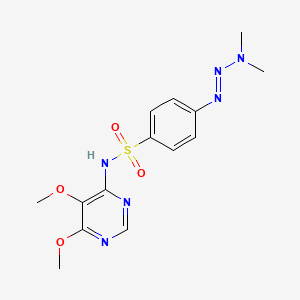
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
